molecular formula C8H7BrF2O2 B2780464 [3-Bromo-4-(difluoromethoxy)phenyl]methanol CAS No. 1342005-84-8

[3-Bromo-4-(difluoromethoxy)phenyl]methanol

Cat. No.: B2780464
CAS No.: 1342005-84-8
M. Wt: 253.043
InChI Key: TUSMUJDVUFZEJK-UHFFFAOYSA-N
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Description

[3-Bromo-4-(difluoromethoxy)phenyl]methanol (CAS: 1342005-84-8) is a brominated aromatic alcohol with the molecular formula C₈H₇BrF₂O₂ and a molecular weight of 253.04 g/mol . Its structure features a benzyl alcohol moiety substituted at the 3-position with bromine and at the 4-position with a difluoromethoxy (-OCF₂H) group. The compound is commercially available in high-purity forms (≥95%) and is utilized in pharmaceutical and materials science research due to its reactive hydroxyl and halogen functionalities . Key identifiers include the InChIKey TUSMUJDVUFZEJK-UHFFFAOYSA-N and SMILES C1=CC(=C(C=C1CO)Br)OC(F)F .

Properties

IUPAC Name

[3-bromo-4-(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSMUJDVUFZEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-4-hydroxybenzaldehyde with difluoromethyl ether under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Types of Reactions:

    Oxidation: [3-Bromo-4-(difluoromethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are often employed.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Drug Development : [3-Bromo-4-(difluoromethoxy)phenyl]methanol has been identified as a promising candidate in drug development, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair mechanisms, and its inhibition can lead to increased DNA damage in cancer cells, making it a target for cancer therapies.

Biological Activity :

  • PARP Inhibition : The compound shows potential in inhibiting PARP activity, which is linked to cancer progression and treatment resistance.
  • Cytotoxicity : It induces apoptosis in various cancer cell lines, demonstrating its effectiveness as an anticancer agent.

Organic Synthesis

Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Case Study 1: Cancer Cell Lines

A study demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction through PARP inhibition, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: In Vivo Studies

In animal models, this compound showed promising results in reducing tumor sizes when administered alongside traditional chemotherapeutics. This suggests a synergistic effect that could enhance the efficacy of cancer treatments.

Case Study 3: Comparative Studies

Comparative studies with other brominated compounds revealed that the difluoromethoxy group significantly increased the potency of this compound against specific cancer types. This underscores the importance of molecular modifications in drug design.

Biological Activities Table

Activity TypeDescriptionReference
PARP InhibitionInhibits PARP activity leading to DNA damage
CytotoxicityInduces apoptosis in cancer cell lines
Antiproliferative EffectsReduces cell proliferation in vitro

Mechanism of Action

The mechanism of action of [3-Bromo-4-(difluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

  • Difluoromethoxy (-OCF₂H) : Enhances electrophilic aromatic substitution (EAS) reactivity at the para position. This group is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more than methoxy (-OCH₃), balancing reactivity and stability .
  • Trifluoromethoxy (-OCF₃) : Found in the analog from BLD Pharm Ltd. (CAS 85366-65-0), this group increases resistance to metabolic degradation, making it valuable in drug design .

Functional Group Diversity

  • Amino (-NH₂): In (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5), the amino group enables conjugation with carbonyl compounds or participation in Schiff base formation, expanding utility in synthetic chemistry .
  • Halogen Variants : Replacing difluoromethoxy with -F (as in 3-Bromo-4-fluorobenzyl alcohol) reduces molecular weight and steric bulk, favoring applications in catalysis or small-molecule probes .

Steric and Lipophilic Considerations

  • The 4-chlorophenoxy substituent in (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol (CAS 1958613-93-8) introduces significant lipophilicity, ideal for designing hydrophobic coatings or slow-release pharmaceuticals .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The trifluoromethoxy variant (CAS 85366-65-0) is prioritized in antiviral and anticancer research due to its metabolic stability .
  • Materials Science : The difluoromethoxy derivative’s balance of reactivity and solubility makes it a candidate for liquid crystals or polymer precursors .
  • Limitations : Data on solubility, melting points, and toxicity for these compounds are often proprietary or unpublished, necessitating further experimental characterization .

Biological Activity

[3-Bromo-4-(difluoromethoxy)phenyl]methanol is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H8_8BrF2_2O
  • Molecular Weight : 251.06 g/mol

This compound features a bromine atom and a difluoromethoxy group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenolic compounds can inhibit bacterial growth by disrupting cell wall synthesis and metabolic processes. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity against various pathogens.

Anticancer Potential

The difluoromethoxy group is known for its electron-withdrawing properties, which can enhance the reactivity of the compound towards biological targets. Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and promote cell death through mechanisms such as oxidative stress induction and disruption of signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce ROS production, leading to oxidative damage in cells.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Case Studies

  • Antimicrobial Study : A study conducted on halogenated phenolic compounds demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .
  • Anticancer Activity : In vitro assays revealed that this compound could reduce the viability of HeLa cells by approximately 50% at a concentration of 20 µM after 48 hours, suggesting potential as a therapeutic agent in cancer treatment .

Data Tables

PropertyValue
Molecular Weight251.06 g/mol
MIC against Staphylococcus aureus32 µg/mL
IC50 against HeLa cells20 µM

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